Molecular Identity and Silanol Count: Controlled Monofunctionality vs. Inert or Bifunctional Analogs
1-Tetrasiloxanol, 1,1,3,3,5,5,7,7-octamethyl- carries exactly one terminal silanol (–OH) group per molecule, enabling stoichiometric monofunctionalization . In contrast, 1,7-tetrasiloxanediol possesses two –OH groups (molecular formula C8H26O5Si4, di‑hydroxy derivative), leading to crosslinking or uncontrollable branching when used without protecting groups [1]. The methyl‑capped octamethyltetrasiloxane (C8H26O3Si4) bears zero –OH groups and thus cannot participate in condensation or surface silanization without pretreatment [2]. The silanol count directly dictates procurement for end‑capping, surface modification, or block co‑polymer synthesis.
| Evidence Dimension | Number of reactive terminal Si–OH groups |
|---|---|
| Target Compound Data | 1 Si–OH group (mono‑silanol), molecular formula C8H26O4Si4 |
| Comparator Or Baseline | 1,7‑Tetrasiloxanediol: 2 Si–OH groups (di‑silanol), C8H26O5Si4; Octamethyltetrasiloxane: 0 Si–OH groups, C8H26O3Si4 |
| Quantified Difference | 1 vs. 2 vs. 0 reactive sites; functionality proportion of 1:2:0 |
| Conditions | Structural determination from CAS registry entries and commercial database records |
Why This Matters
When precision of end‑group incorporation is paramount—e.g., for graft‑to surface functionalization or synthesis of AB‑type block copolymers—the mono‑silanol prevents crosslinking complications that plague the diol, while still offering the condensation capability absent from the fully methyl‑capped analog.
- [1] CIRS Group. (n.d.). 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- (CAS 3081-07-0). Retrieved from https://hgt.cirs-group.com/cas/3081-07-0 View Source
- [2] SpectraBase. (n.d.). Tetrasiloxane, 1,1,3,3,5,5,7,7-octamethyl- (CAS 1000-05-1). Retrieved from https://spectrabase.com/compound/JD1TC0JoB8r View Source
